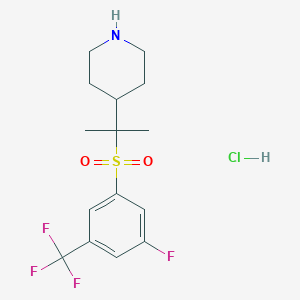
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride
Vue d'ensemble
Description
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonyl Intermediate: The synthesis begins with the reaction of 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with an appropriate nucleophile to form the sulfonyl intermediate.
Alkylation: The sulfonyl intermediate is then alkylated with 2-bromo-2-methylpropane under basic conditions to introduce the propan-2-yl group.
Piperidine Ring Formation: The resulting intermediate undergoes a cyclization reaction with piperidine to form the final product.
Hydrochloride Salt Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Applications De Recherche Scientifique
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique chemical structure makes it a candidate for use in the synthesis of advanced materials, such as polymers with specific properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mécanisme D'action
The mechanism of action of 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine
- 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-2-methylpropane
Uniqueness
4-(2-((3-Fluoro-5-(trifluoromethyl)phenyl)sulfonyl)propan-2-yl)piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group contributes to its reactivity and potential as a pharmacophore.
Propriétés
IUPAC Name |
4-[2-[3-fluoro-5-(trifluoromethyl)phenyl]sulfonylpropan-2-yl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F4NO2S.ClH/c1-14(2,10-3-5-20-6-4-10)23(21,22)13-8-11(15(17,18)19)7-12(16)9-13;/h7-10,20H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLIUBOSVKRJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)S(=O)(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


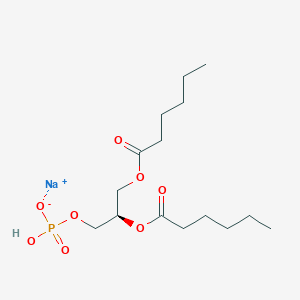
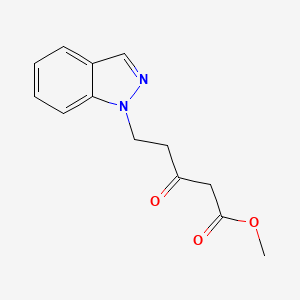
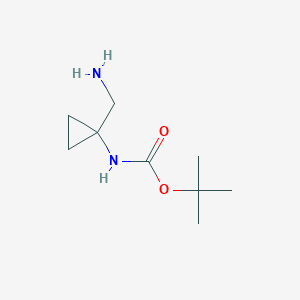
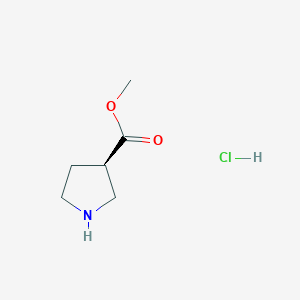

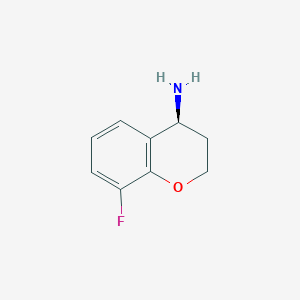
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)
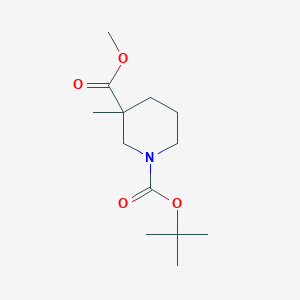
![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)
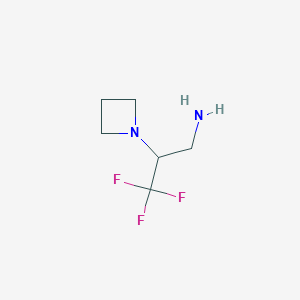
![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)
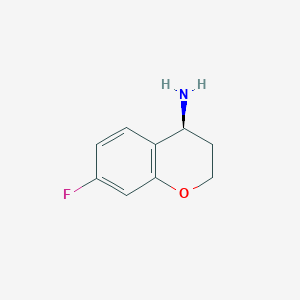
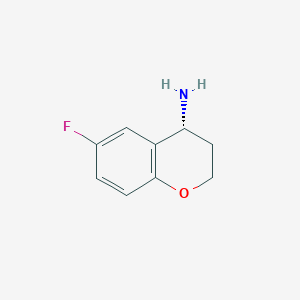
![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
